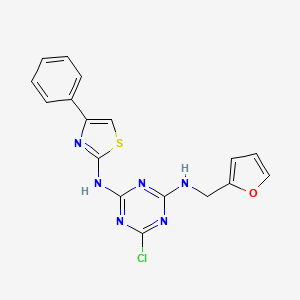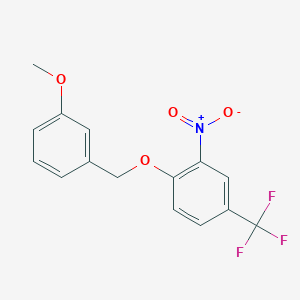![molecular formula C17H13Cl2NO3 B11517383 3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps. One common method includes the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) . This reaction yields the desired compound with high specificity. Industrial production methods often utilize biocatalysis due to its high enantio-, chemo-, and regio-selectivity, as well as its environmentally friendly nature .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) B, an enzyme involved in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its MAO-B inhibitory activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Studied for their anti-HIV activity.
What sets 3-[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of the indole nucleus with the 3,4-dichlorophenyl group, which imparts specific biological activities and chemical properties.
Properties
Molecular Formula |
C17H13Cl2NO3 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H13Cl2NO3/c1-20-14-5-3-2-4-11(14)17(23,16(20)22)9-15(21)10-6-7-12(18)13(19)8-10/h2-8,23H,9H2,1H3 |
InChI Key |
JZZNIFJVNVLOFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11517312.png)
![ethyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11517315.png)

![[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B11517342.png)
![4-{2-[(2E)-4-(5-chlorothiophen-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11517347.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11517351.png)
![2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide](/img/structure/B11517358.png)
![1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11517360.png)

![1-phenyl-5-[(2E)-2-phenyl-2-(2-phenylhydrazinylidene)ethyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11517371.png)
![ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11517372.png)
![3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517373.png)

![1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11517396.png)
